ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate

Description

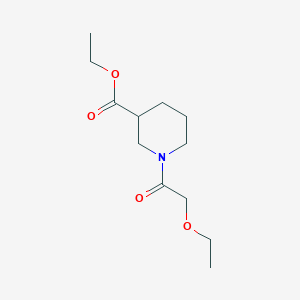

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate is a piperidine derivative featuring an ethoxyacetyl group at the 1-position and an ethyl ester at the 3-position of the piperidine ring. Piperidinecarboxylates are widely used in pharmaceutical synthesis due to their versatility as intermediates, particularly in the development of bioactive molecules and catalysts .

Properties

IUPAC Name |

ethyl 1-(2-ethoxyacetyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-3-16-9-11(14)13-7-5-6-10(8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFXBEBCCWDGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387942 | |

| Record name | ST50624657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600140-66-7 | |

| Record name | ST50624657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate typically involves the esterification of 1-(ethoxyacetyl)-3-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Starting Materials: 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.

Catalyst: Concentrated sulfuric acid or hydrochloric acid.

Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous feeding of reactants and catalyst into the reactor, with the product being continuously removed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.

Reduction: The carbonyl group in the ethoxyacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.

Reduction: 1-(ethoxyacetyl)-3-piperidinecarbinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

Biological Studies: It is used in studies to understand the interactions of ester compounds with biological systems.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethoxyacetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 1-[(3-Methoxyphenyl)methyl]-3-piperidinecarboxylate (CAS 72551-54-3)

- Substituents : 3-Methoxybenzyl group at the 1-position, ethyl ester at the 3-position.

- Molecular Formula: C₁₆H₂₃NO₃.

- Molecular Weight : 277.36 g/mol.

- This may enhance binding to aromatic receptors but reduce solubility in polar solvents .

Ethyl 1-{[4-(Difluoromethoxy)phenyl]carbamothioyl}-3-piperidinecarboxylate (CAS 398996-20-8)

- Substituents : Difluoromethoxyphenyl carbamothioyl group at the 1-position.

- Molecular Formula : C₁₆H₂₀F₂N₂O₃S.

- Molecular Weight : 358.40 g/mol.

Ethyl 1-Ethylpiperidine-3-carboxylate (CAS 57487-93-1)

Ethyl 1-Boc-3-piperidinecarboxylate

- Substituents : tert-Butoxycarbonyl (Boc) group at the 1-position.

- Key Differences : The Boc group is a protective moiety commonly used in peptide synthesis, offering temporary shielding of the amine group during reactions. This contrasts with the ethoxyacetyl group, which may participate in further conjugation or bioactivity .

Boiling Points and Solubility

- Ethyl (R)-(-)-3-piperidinecarboxylate : Boiling point 110°C; likely hydrophobic due to the ethyl ester and piperidine ring .

- Ethyl 1-[(3-methoxyphenyl)methyl]-3-piperidinecarboxylate : Higher molecular weight (277.36 g/mol) suggests lower volatility compared to simpler analogs .

Comparative Data Table

| Compound Name | Substituents (1-Position) | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate* | Ethoxyacetyl | ~285 (estimated) | N/A | Pharmaceutical intermediates |

| Ethyl 1-[(3-methoxyphenyl)methyl]-3-piperidinecarboxylate | 3-Methoxybenzyl | 277.36 | N/A | Research chemical |

| Ethyl 1-ethylpiperidine-3-carboxylate | Ethyl | 185.26 | N/A | Organic synthesis |

| Ethyl 1-Boc-3-piperidinecarboxylate | Boc | 243.29 | N/A | Peptide synthesis |

*Estimated based on structural analogs.

Biological Activity

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for its diverse pharmacological properties. The compound can be represented by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Weight | 223.27 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may act on various biological targets, including neurotransmitter receptors and enzymes. These interactions can lead to modulation of pathways involved in pain perception, mood regulation, and immune responses.

Case Studies

-

Neuropharmacological Effects :

A study evaluated the effects of piperidine derivatives on serotonin receptors, highlighting their potential as antidepressants. This compound demonstrated significant binding affinity for the 5-HT receptor subtypes, suggesting its role as a selective agonist in enhancing serotonergic transmission . -

Anti-inflammatory Activity :

In another study focusing on inflammation models, compounds with similar structures exhibited inhibition of pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating autoimmune diseases .

Pharmacological Evaluation

A pharmacological evaluation was conducted to assess the compound's efficacy against specific biological targets. The results indicated that this compound effectively inhibited cathepsin S activity, an enzyme implicated in various pathological conditions including asthma and arthritis .

Table 2: Biological Activities and Efficacy

Q & A

Q. Methodological approach :

Assay validation : Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition vs. cell-based assays) to identify context-dependent effects .

Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

Stereochemical analysis : Chiral HPLC or X-ray crystallography resolves enantiomeric contributions to activity .

Structure-activity relationship (SAR) studies : Systematic modification of the ethoxyacetyl or piperidine moieties isolates critical pharmacophores .

Advanced: What computational tools predict the binding affinity of this compound to neurological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with acetylcholinesterase (PDB: 1ACJ), highlighting hydrogen bonds with Ser203 and π-π stacking with Trp86 .

- QSAR modeling : Partial least squares regression correlates logP values (2.5–3.5) with blood-brain barrier permeability .

- Quantum mechanics/molecular mechanics (QM/MM) : Simulates reaction pathways for target engagement, validated by ICReDD’s feedback-driven experimental design .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Short-term storage : Stable in anhydrous DMSO at –20°C for 6 months (HPLC purity loss <3%) .

- Long-term stability : Lyophilized powder remains stable >2 years at –80°C in inert argon .

- Degradation pathways : Hydrolysis of the ester group occurs at pH >8 (aqueous buffers, 25°C), monitored via UV-Vis at 260 nm .

Advanced: How can regioselective functionalization of the piperidine ring be achieved?

Q. Methodology :

- Protecting group strategy : Boc protection of the piperidine nitrogen enables selective C-3 carboxylation .

- Microwave-assisted synthesis : Accelerates ring functionalization (e.g., ethoxyacetyl addition) at 100°C for 30 min, improving regioselectivity by 20% vs. conventional heating .

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with palladium catalysts yield enantiomeric excess >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.